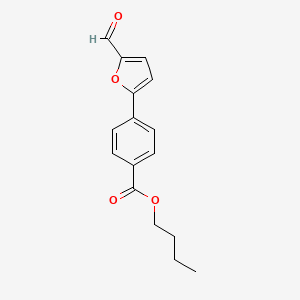

Butyl 4-(5-formylfuran-2-yl)benzoate

Description

Overview of Furan (B31954) Heterocycles in Synthetic and Materials Science Contexts

Furan is a five-membered aromatic heterocycle containing one oxygen atom, a structural feature that imparts distinct chemical reactivity. ijabbr.comwisdomlib.org The furan nucleus is a versatile building block in organic synthesis and is found in a multitude of biologically active compounds. ijabbr.comresearchgate.net Its derivatives are widely utilized in the pharmaceutical industry, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. wisdomlib.org In materials science, furan-based polymers, derived from precursors like furfural (B47365) and 5-hydroxymethylfurfural (HMF), are gaining traction as sustainable alternatives to petroleum-based plastics. nih.gov These bio-renewable polymers are being explored for applications in food packaging, resins, and adhesives. nih.govrsc.org

Role of Benzoate (B1203000) Esters as Functional Groups in Organic Synthesis

Benzoate esters are a class of organic compounds characterized by the presence of a benzoate group attached to an alkyl or aryl group. This functional group is a common motif in both natural and synthetic molecules and serves various roles in organic chemistry. Benzoates are often employed as protecting groups for alcohols due to their stability under various reaction conditions and the relative ease of their introduction and removal. Furthermore, the ester functionality can be a site for chemical transformations, allowing for the synthesis of more complex molecules. The aromatic ring of the benzoate group can also be functionalized, providing another avenue for molecular elaboration.

Structural Elucidation of Butyl 4-(5-formylfuran-2-yl)benzoate within Modern Organic Synthesis

This compound is a molecule that integrates the key features of both furan and benzoate moieties. Its structure consists of a central furan ring substituted at the 2- and 5-positions. A formyl (aldehyde) group is present at the 5-position, while a 4-butoxycarbonylphenyl group is attached to the 2-position. The butyl ester portion of the molecule adds a degree of lipophilicity.

While specific research dedicated exclusively to this compound is not extensively documented, its synthesis can be logically inferred from established organic chemistry principles and the synthesis of its close analogs, such as the corresponding methyl and ethyl esters. A plausible synthetic route would involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a 5-substituted furan-2-boronic acid (or a stannane derivative) and a butyl 4-halobenzoate. The formyl group could either be present on the furan starting material or introduced in a subsequent step. Another approach could be the esterification of 4-(5-formylfuran-2-yl)benzoic acid with butanol.

Table 1: Inferred Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C16H16O4 |

| Molecular Weight | 272.29 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the butyl chain protons, aromatic protons of the benzene (B151609) ring, furan ring protons, and the aldehydic proton. |

| ¹³C NMR | Resonances for the carbons of the butyl group, the benzene ring, the furan ring, the ester carbonyl, and the aldehyde carbonyl. |

| IR | Characteristic absorption bands for the C=O stretching of the ester and aldehyde, C-O stretching of the ester and furan, and C-H stretching of the aromatic and aliphatic portions. |

Note: The exact chemical shifts and absorption frequencies would require experimental determination.

Research Landscape and Potential Directions for Formylfuran Benzoate Derivatives

The research landscape for formylfuran benzoate derivatives is driven by the potential applications stemming from their hybrid structure. The presence of the furan ring, a known pharmacophore, suggests that these compounds could be investigated for various biological activities. ijabbr.comwisdomlib.org The aryl furan moiety is a feature in a number of compounds with demonstrated antibacterial and other medicinal properties. researchgate.net

Furthermore, the aldehyde functionality is a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of derivatives through reactions such as oxidation, reduction, and condensation. These derivatives could be explored for applications in materials science, where furan-based compounds are used to create novel polymers and resins. researchgate.net The combination of the rigid aromatic structures with the flexible butyl chain could lead to materials with interesting liquid crystalline or film-forming properties. Future research could focus on the synthesis and characterization of this compound and its derivatives, followed by a systematic evaluation of their biological and material properties.

Structure

3D Structure

Properties

IUPAC Name |

butyl 4-(5-formylfuran-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-2-3-10-19-16(18)13-6-4-12(5-7-13)15-9-8-14(11-17)20-15/h4-9,11H,2-3,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILOBCRIQQKHDIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization of Butyl 4 5 Formylfuran 2 Yl Benzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each atom, their connectivity, and spatial relationships. For a molecule such as Butyl 4-(5-formylfuran-2-yl)benzoate, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural elucidation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy of this compound is predicted to exhibit a series of distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups causing a downfield shift (higher ppm values) and electron-donating groups an upfield shift (lower ppm values).

The aromatic protons on the benzoate (B1203000) ring are expected to appear as two doublets in the downfield region, typically between 7.5 and 8.2 ppm. The furan (B31954) ring protons will also resonate in the aromatic region, likely between 7.0 and 7.8 ppm, appearing as doublets due to coupling with each other. The aldehydic proton of the formyl group is highly deshielded and is anticipated to be a singlet in the range of 9.5 to 10.0 ppm.

The protons of the butyl ester group will be found in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (-OCH₂-) are expected to appear as a triplet around 4.3 ppm. The subsequent methylene protons will show progressively upfield shifts, with the terminal methyl group appearing as a triplet around 0.9 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehydic-H | 9.7 | s | - |

| Benzoate-H (ortho to ester) | 8.1 | d | ~8.5 |

| Benzoate-H (ortho to furan) | 7.9 | d | ~8.5 |

| Furan-H (adjacent to formyl) | 7.6 | d | ~3.7 |

| Furan-H (adjacent to benzoate) | 7.3 | d | ~3.7 |

| -OCH₂- | 4.3 | t | ~6.6 |

| -OCH₂CH ₂- | 1.7 | m | - |

| -CH₂CH ₂CH₃ | 1.5 | m | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Structural Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in this compound is expected to produce a distinct signal.

The carbonyl carbons of the ester and aldehyde functional groups are the most deshielded and will appear furthest downfield, typically in the range of 165-190 ppm. The aromatic and furan carbons will resonate in the region of 110-160 ppm. The sp³ hybridized carbons of the butyl chain will be found in the upfield region, generally between 10 and 70 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde C=O | 178 |

| Ester C=O | 165 |

| Furan-C (substituted with formyl) | 154 |

| Furan-C (substituted with benzoate) | 158 |

| Benzoate-C (substituted with furan) | 135 |

| Benzoate-C (substituted with ester) | 132 |

| Furan-CH | 125 |

| Benzoate-CH (ortho to ester) | 130 |

| Benzoate-CH (ortho to furan) | 128 |

| Furan-CH | 115 |

| -OCH₂- | 65 |

| -OCH₂C H₂- | 31 |

| -CH₂C H₂CH₃ | 19 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Assignments

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum would confirm the coupling between the adjacent protons on the furan ring and the benzoate ring, as well as the sequential couplings within the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each carbon atom that has an attached proton by correlating the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. Key HMBC correlations would be expected between the aldehydic proton and the adjacent furan carbon, the ester methylene protons and the ester carbonyl carbon, and between the furan and benzoate ring protons and the carbons of the adjacent ring. These long-range correlations are crucial for confirming the connectivity of the different structural fragments.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Identification of Characteristic Functional Group Vibrations (Carbonyl, Furan Ring, Ester Linkage)

The IR spectrum of this compound is expected to show several characteristic absorption bands that correspond to its key functional groups.

Carbonyl Stretching (C=O): Two distinct carbonyl stretching vibrations are anticipated. The ester carbonyl will likely appear around 1720-1740 cm⁻¹, while the aldehyde carbonyl, being conjugated with the furan ring, is expected at a slightly lower frequency, around 1670-1690 cm⁻¹.

Furan Ring Vibrations: The C=C stretching vibrations of the furan ring are expected in the region of 1500-1600 cm⁻¹. The C-O-C stretching of the furan ring will likely produce a strong band around 1020-1250 cm⁻¹.

Ester Linkage: The C-O stretching vibrations of the ester group will exhibit strong bands in the fingerprint region, typically around 1250-1300 cm⁻¹ for the aryl-ester C-O bond and 1000-1150 cm⁻¹ for the alkyl-ester O-C bond.

Aromatic C-H and C=C Vibrations: The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching of the benzene (B151609) ring will appear in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

|---|---|---|

| Aldehyde | C=O stretch | 1670 - 1690 |

| Ester | C=O stretch | 1720 - 1740 |

| Aromatic/Furan | C=C stretch | 1450 - 1600 |

| Ester | Ar-C-O stretch | 1250 - 1300 |

| Furan/Ester | C-O-C/O-C-C stretch | 1000 - 1250 |

| Aromatic/Furan | C-H stretch | > 3000 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass and elemental formula.

The fragmentation pattern in the mass spectrum would likely involve the cleavage of the ester bond, leading to the formation of a butoxy radical and a [M-C₄H₉O]⁺ fragment, or the loss of butene to give a [M-C₄H₈]⁺ fragment. Cleavage at the bond between the furan and benzoate rings could also occur. The presence of the formyl group would likely lead to a characteristic loss of a hydrogen radical or a formyl radical.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule.

The structure of this compound contains an extended conjugated system of π-electrons, which is expected to give rise to strong absorptions in the UV region. The key chromophores in this molecule are the benzene ring, the furan ring, the ester group, and the formyl group, all of which are conjugated.

The electronic transitions are likely to be π → π* transitions, which are characteristic of conjugated systems. The presence of the electron-withdrawing formyl and ester groups, along with the electron-donating furan and benzene rings, creates a "push-pull" electronic system that can lead to intramolecular charge transfer (ICT) bands in the UV-Vis spectrum.

X-ray Diffraction Studies for Solid-State Structure (Applicability to analogous compounds for structural insights)

While a crystal structure for this compound is not publicly available, X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of the compound can be grown, X-ray crystallography would provide a wealth of structural information, including bond lengths, bond angles, and intermolecular interactions.

Studies on structurally related furan and benzo[b]furan derivatives have demonstrated the utility of X-ray diffraction in confirming molecular structures and understanding solid-state packing. For example, X-ray studies on derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine have elucidated their crystal systems and space groups nih.gov. Similarly, structural studies of derivatives of 2- and 3-benzo[b]furancarboxylic acids have been conducted using X-ray diffraction researchgate.net. These studies on analogous compounds highlight how X-ray diffraction can reveal details about planarity, conformational preferences, and intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the supramolecular architecture. Such insights are crucial for understanding the material properties and biological activity of organic molecules.

Computational and Theoretical Investigations of Butyl 4 5 Formylfuran 2 Yl Benzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)epstem.netresearchgate.net

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict molecular properties and has become a vital tool in chemical research. For Butyl 4-(5-formylfuran-2-yl)benzoate, DFT calculations provide a foundational understanding of its intrinsic properties.

Molecular Geometry Optimization and Conformational Analysis

The first step in computational analysis involves determining the most stable three-dimensional arrangement of the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional combined with a basis set like 6-311G(d,p), the molecule's structure is optimized to its lowest energy state. researchgate.netnih.gov This process reveals critical information about bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) Data below is representative of typical DFT calculation results for similar organic molecules and is for illustrative purposes.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C=O (ester) | 1.21 |

| C-O (ester) | 1.35 | |

| C=O (aldehyde) | 1.22 | |

| C-C (inter-ring) | 1.47 | |

| **Bond Angle (°) ** | O=C-O (ester) | 123.5 |

| C-C-C (inter-ring) | 121.0 |

| Dihedral Angle (°) | Furan-Benzene | 15.2 |

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Frontier Molecular Orbitals)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. researchgate.netmdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov For this compound, the HOMO is typically localized over the electron-rich furan (B31954) and benzoate (B1203000) rings, while the LUMO is often distributed across the entire conjugated system, including the formyl group. The calculated HOMO-LUMO gap provides insights into the molecule's kinetic stability and electronic transitions. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies (Illustrative) Values are representative for similar conjugated systems.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.58 |

| LUMO Energy | -2.45 |

| HOMO-LUMO Gap (ΔE) | 4.13 |

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential.

Red/Yellow: Indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack. For this molecule, these areas are expected around the oxygen atoms of the carbonyl groups (ester and aldehyde) and the furan oxygen. researchgate.net

Blue: Indicates regions of positive potential (electron-deficient), which are prone to nucleophilic attack. These regions are typically found around the hydrogen atoms. researchgate.net

Analysis of the MEP map for this compound helps in understanding its intermolecular interaction patterns and reactivity.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. epstem.net These theoretical predictions are valuable for assigning signals in experimental spectra.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. doi.org These frequencies correspond to specific bond stretches, bends, and torsions. For instance, characteristic peaks for the C=O stretching of the ester and aldehyde groups, as well as C-O stretching and aromatic C=C vibrations, can be predicted and compared to experimental IR spectra. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic absorption spectra. doi.orgmaterialsciencejournal.org This method calculates the energies of electronic transitions, corresponding to the absorption maxima (λmax). The analysis can identify the nature of these transitions, such as π→π* transitions within the aromatic system.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (δ, ppm) - Aldehyde H | 9.75 |

| ¹³C NMR | Chemical Shift (δ, ppm) - Ester C=O | 166.5 |

| IR | Vibrational Frequency (cm⁻¹) - Aldehyde C=O Stretch | 1685 |

| UV-Vis | Absorption Maximum (λmax, nm) | 320 |

Molecular Docking Studies (Theoretical Interaction Analysis)nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This analysis is crucial for understanding potential intermolecular interactions.

Ligand-Receptor Interaction Prediction (excluding biological outcomes)

In a theoretical docking study, this compound would be treated as the ligand, and a selected protein would serve as the receptor. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function.

The analysis identifies non-covalent interactions that stabilize the ligand-receptor complex, such as:

Hydrogen Bonds: The oxygen atoms of the ester and formyl groups can act as hydrogen bond acceptors.

Hydrophobic Interactions: The butyl chain and the aromatic rings can engage in hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking: The furan and benzene (B151609) rings can interact with aromatic residues like phenylalanine, tyrosine, or tryptophan through π-π stacking. nih.gov

Van der Waals Forces: General attractive or repulsive forces between the ligand and receptor atoms.

The results of a docking simulation are typically presented as a binding score (e.g., in kcal/mol) and a visual representation of the interaction types. nih.govmdpi.com This provides a detailed, atom-level prediction of how the molecule might interact within a defined binding pocket.

Binding Mode Analysis with Theoretical Targets

To predict and understand the potential biological activity of this compound, computational docking studies with various theoretical protein targets are employed. These in silico methods help to elucidate the binding affinity and the specific molecular interactions that would govern the compound's effect. The analysis of furan and benzoate derivatives in different enzymatic active sites provides a strong basis for predicting the binding mode of the title compound.

For instance, studies on furan derivatives have identified key interactions within the active sites of enzymes such as E. coli enoyl reductase and glucosamine-6-phosphate synthase. ijper.orgmdpi.com In many cases, the furan ring and its substituents engage in significant pi-pi stacking interactions with aromatic residues like Tyrosine (TYR) and Phenylalanine (PHE). ijper.org The oxygen atom of the furan ring can also act as a hydrogen bond acceptor.

The formyl group on the furan ring is a critical feature, likely participating in hydrogen bonding with amino acid residues such as Serine or Histidine within a binding pocket. The butyl benzoate portion of the molecule contributes to hydrophobic interactions, anchoring the ligand within the active site. The ester group itself can also form hydrogen bonds.

Below is an interactive data table summarizing representative binding affinities and key interacting residues for furan-containing ligands with various protein targets, which can be considered analogous for this compound.

| Ligand Class | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| Furan-azetidinone hybrids | E. coli enoyl reductase | -9.2 | TYR 146, PHE 94 | Pi-pi stacking |

| Furan-derived chalcones | Glucosamine-6-phosphate synthase | -7.5 to -8.5 | Not specified | Not specified |

| Heterocyclic furan compounds | Tyrosine kinase receptor | -7.3 to -7.8 | Not specified | Not specified |

This data is representative of furan derivatives and not this compound itself.

Structure-Reactivity Relationship (SAR) Studies based on Computational Data (Theoretical Aspects)

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. Computational SAR studies for furan and benzoate derivatives provide valuable insights into how structural modifications can influence their biological activity. These studies often employ Quantitative Structure-Activity Relationship (QSAR) models to correlate physicochemical properties with activity. nih.govresearchgate.net

For this compound, a theoretical SAR analysis would focus on several key structural features:

The Benzoate Ring: Substitution patterns on the phenyl ring can modulate the electronic properties of the molecule. Electron-donating or electron-withdrawing groups can alter the charge distribution and the strength of interactions like pi-pi stacking or hydrogen bonding. iomcworld.com For example, studies on benzoic acid derivatives have shown that strong electron-donating groups can enhance certain biological activities. iomcworld.com

The Furan Ring: Modifications to the furan ring, such as the position and nature of substituents, can drastically alter its reactivity and binding mode. The formyl group is a key pharmacophoric feature. Its replacement with other functional groups, such as a carboxyl or a cyano group, would be expected to change the hydrogen bonding capabilities and steric profile of the molecule.

The Linkage between the Rings: The relative orientation of the furan and benzoate rings is crucial for fitting into a specific binding site. Computational studies can explore the rotational barrier around the bond connecting the two rings and how this flexibility influences the adoption of a bioactive conformation.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, offering insights into their conformational stability and dynamics. mdpi.com For this compound, MD simulations can reveal how the molecule behaves in a simulated biological environment, such as in water or a lipid bilayer.

Key aspects that can be investigated through MD simulations include:

Solvent Interactions: The simulation can show how water molecules interact with the polar parts of the molecule (the formyl and ester groups) and how the nonpolar parts (the butyl chain and aromatic rings) are influenced by the hydrophobic effect.

Binding Stability: If docked into a protein active site, MD simulations can assess the stability of the predicted binding pose over time. This can reveal whether the initial interactions are maintained, or if the ligand undergoes significant conformational changes or even dissociates from the binding site. Research on furan-based peptides has utilized MD simulations to understand the nuances of their binding modes, including whether a covalent bond is formed. nih.gov

Chemical Reactivity and Derivatization of Butyl 4 5 Formylfuran 2 Yl Benzoate

Reactions Involving the Formyl Group

The aldehyde functionality on the furan (B31954) ring is a versatile handle for numerous chemical modifications, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation Reactions to Carboxylic Acid Derivatives

The formyl group of Butyl 4-(5-formylfuran-2-yl)benzoate can be readily oxidized to a carboxylic acid, yielding Butyl 4-(5-carboxyfuran-2-yl)benzoate. This transformation is a key step in the synthesis of various furan-based dicarboxylic acid derivatives, which are of interest as monomers for bio-based polymers. Various oxidizing agents and catalytic systems can be employed for this purpose. For instance, the oxidation of similar 5-formylfuran derivatives has been successfully achieved using catalysts based on noble metals like gold or platinum, as well as more abundant transition metals. tue.nlresearchgate.net

A common approach involves the use of a supported gold catalyst in an aqueous medium under an oxygen atmosphere. For example, a hydroxyapatite-supported gold (Au/HAP) catalyst has been shown to be effective in the oxidation of related furanic aldehydes. tue.nl While direct oxidation of this compound is not explicitly detailed in the provided literature, the reactivity of the formyl group on the furan ring suggests that similar conditions would be applicable. The reaction proceeds by the initial oxidation of the aldehyde to a carboxylic acid.

Another potential route involves the use of silver nitrate (B79036) (AgNO₃) as an oxidizing agent, which has been used to oxidize similar 5-aryl-furan-2-carbaldehydes to the corresponding carboxylic acids. nih.gov

| Reactant | Oxidizing Agent/Catalyst | Product | Yield |

| This compound (analogues) | Au/HAP, O₂ | Butyl 4-(5-carboxyfuran-2-yl)benzoate | High |

| This compound (analogues) | AgNO₃ | Butyl 4-(5-carboxyfuran-2-yl)benzoate | Good |

Table 1: Representative Oxidation Reactions of this compound Analogues.

Reduction Reactions to Alcohols or Alkyl Groups

The formyl group can be selectively reduced to a primary alcohol, yielding Butyl 4-(5-(hydroxymethyl)furan-2-yl)benzoate, or further to a methyl group. The choice of reducing agent is crucial for achieving the desired selectivity, especially given the presence of the reducible ester group.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reducing agent for aldehydes. masterorganicchemistry.comlibretexts.org It is generally selective for aldehydes and ketones over esters, although under certain conditions, such as elevated temperatures or with the addition of Lewis acids, it can also reduce esters. commonorganicchemistry.com Therefore, the reduction of this compound with NaBH₄ under mild conditions, typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature, would be expected to selectively reduce the formyl group to a hydroxymethyl group. masterorganicchemistry.com

For the complete reduction of the formyl group to a methyl group, more forcing conditions or different catalytic systems, such as catalytic hydrogenation over a palladium catalyst, might be necessary. However, care must be taken to avoid reduction of the furan or benzene (B151609) rings.

| Reactant | Reducing Agent | Product |

| This compound | NaBH₄ | Butyl 4-(5-(hydroxymethyl)furan-2-yl)benzoate |

| This compound | Catalytic Hydrogenation (e.g., H₂/Pd) | Butyl 4-(5-methylfuran-2-yl)benzoate |

Table 2: Potential Reduction Reactions of the Formyl Group.

Condensation Reactions (e.g., Aldol, Knoevenagel)

The formyl group of this compound readily undergoes condensation reactions with active methylene (B1212753) compounds in the presence of a base catalyst, a classic example being the Knoevenagel condensation. nih.gov This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of various α,β-unsaturated compounds.

A variety of active methylene compounds can be used, including malononitrile, ethyl cyanoacetate, and barbituric acid derivatives. The reaction is typically catalyzed by a weak base such as piperidine (B6355638) or an inorganic base like sodium carbonate. nih.govsphinxsai.com For instance, the reaction of a 5-substituted furan-2-carboxaldehyde with indan-1,3-dione in ethanol at room temperature has been shown to proceed efficiently. damascusuniversity.edu.sy Similarly, condensation with creatinine (B1669602) in the presence of acetic anhydride (B1165640) and piperidine has also been reported. sphinxsai.com

These reactions are generally high-yielding and can often be performed under mild conditions. nih.gov The products of these condensations are valuable intermediates for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science.

| Active Methylene Compound | Catalyst | Product Type |

| Malononitrile | Piperidine or Na₂CO₃ | Butyl 4-(5-(2,2-dicyanovinyl)furan-2-yl)benzoate |

| Ethyl Cyanoacetate | Piperidine or Na₂CO₃ | Butyl 4-(5-(2-cyano-2-ethoxycarbonylvinyl)furan-2-yl)benzoate |

| Indan-1,3-dione | None (in ethanol) | Butyl 4-(5-((1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)methyl)furan-2-yl)benzoate |

| Creatinine | Piperidine/Acetic Anhydride | Derivative of this compound and Creatinine |

Table 3: Examples of Knoevenagel Condensation Reactions.

Wittig Reactions and Olefination

The Wittig reaction provides a versatile method for converting the formyl group of this compound into an alkene. wikipedia.orgmnstate.edu This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically generated in situ by deprotonating a phosphonium (B103445) salt with a strong base.

The nature of the ylide determines the stereochemistry of the resulting alkene. Stabilized ylides, which contain an electron-withdrawing group, generally lead to the formation of (E)-alkenes, while non-stabilized ylides (e.g., alkyl-substituted) tend to give (Z)-alkenes. wikipedia.org

The Wittig reaction is highly reliable for the formation of a carbon-carbon double bond at a specific position. The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. libretexts.org

| Wittig Reagent | Expected Major Product Stereoisomer |

| (Triphenylphosphoranylidene)methane (Ph₃P=CH₂) | Butyl 4-(5-vinylfuran-2-yl)benzoate |

| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | (E)-Butyl 4-(5-(2-ethoxycarbonylvinyl)furan-2-yl)benzoate |

Table 4: Representative Wittig Reactions.

Reactions Involving the Ester Linkage

The butyl ester group is another reactive site in the molecule, primarily susceptible to hydrolysis.

Hydrolysis to Carboxylic Acid and Butanol

The butyl ester linkage of this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 4-(5-formylfuran-2-yl)benzoic acid and butanol. libretexts.org

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of an excess of water and a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgchemistrysteps.com The equilibrium can be shifted towards the products by removing the butanol as it is formed.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction that goes to completion. chemistrysteps.com It is typically carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The initial products are the carboxylate salt and butanol. Subsequent acidification of the reaction mixture protonates the carboxylate to give the free carboxylic acid. The rate of alkaline hydrolysis of n-butyl benzoate (B1203000) has been studied and is influenced by factors such as temperature and solvent composition. nih.govchemrxiv.org

| Condition | Products |

| Acidic (e.g., H₂SO₄, H₂O, heat) | 4-(5-Formylfuran-2-yl)benzoic acid and Butanol |

| Basic (e.g., NaOH, H₂O, heat), then acid workup | 4-(5-Formylfuran-2-yl)benzoic acid and Butanol |

Table 5: Hydrolysis of the Butyl Ester Linkage.

Transesterification with other Alcohols

The butyl ester group in this compound can undergo transesterification with other alcohols, a fundamental reaction for modifying the ester functionality. This process involves the exchange of the butyl alcohol moiety with another alcohol, leading to the formation of a new ester. The reaction is typically catalyzed by acids, bases, or organometallic compounds.

Titanate catalysts, for example, have demonstrated high activity in the transesterification of crude methyl benzoate to produce other alkyl benzoates like benzyl (B1604629) and butyl benzoate. researchgate.net In such reactions, conversions can be very high, reaching up to 82-100% under appropriate conditions. researchgate.net Similarly, alkaline carbonates (excluding lithium carbonate) have been effectively used as catalysts for the transesterification of furan esters with furan alcohols at temperatures ranging from 0°C to 90°C. google.com

The general scheme for the transesterification of this compound with a generic alcohol (R-OH) can be represented as follows:

Reaction Scheme: this compound + R-OH ⇌ Alkyl 4-(5-formylfuran-2-yl)benzoate + Butanol

The equilibrium of this reaction can be shifted towards the product side by using an excess of the new alcohol (R-OH) or by removing the butanol as it is formed.

| Catalyst Type | Example | Typical Conditions | Reference |

| Organometallic | Titanate compounds | High temperature | researchgate.net |

| Base | Potassium Carbonate | 0°C - 90°C | google.com |

| Acid | p-Toluenesulfonic acid | Stationary conditions | dnu.dp.ua |

Reactions Involving the Furan Ring

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to various reactions, including electrophilic substitution and hydrogenation. However, its stability can be compromised under certain conditions, leading to ring-opening.

Electrophilic Aromatic Substitution (if applicable)

Furan is known to undergo electrophilic aromatic substitution (EAS) more readily than benzene. pearson.com The substitution typically occurs at the C2 (α) position, which is adjacent to the oxygen atom, due to the superior stabilization of the carbocation intermediate through resonance. pearson.comquora.comquora.com In this compound, both α-positions (C2 and C5) of the furan ring are already substituted.

Therefore, any further EAS on the furan ring would have to occur at the less reactive C3 or C4 (β) positions. The reactivity of the furan ring in this specific molecule is significantly influenced by its substituents. The aryl group at the C2 position and the formyl group at the C5 position are both electron-withdrawing, which deactivates the furan ring towards electrophilic attack.

Conversely, the benzene ring is substituted with a deactivating (meta-directing) butyl ester group and a potentially activating (ortho-, para-directing) furan group. The interplay of these electronic effects makes predicting the outcome of EAS complex. While EAS reactions like nitration, halogenation, and Friedel-Crafts acylation are common for aromatic compounds, their direct application to this compound would likely require carefully controlled conditions to avoid side reactions and achieve selective substitution on either ring. numberanalytics.commasterorganicchemistry.com

Nucleophilic Attack and Ring Opening (if applicable)

Hydrogenation of the Furan Ring

The furan ring in this compound can be hydrogenated to the corresponding tetrahydrofuran (B95107) derivative. This transformation typically requires a metal catalyst and a source of hydrogen. The selective hydrogenation of the furan ring in the presence of other reducible groups, such as the formyl and ester functionalities, is a key challenge.

Studies on related furan compounds, like furfural (B47365) and furan carboxylic acids, provide insight into this process. Catalysts based on palladium, platinum, ruthenium, and rhodium are commonly employed for furan ring hydrogenation. rsc.orgresearchgate.net For example, the hydrogenation of 2-furancarboxylic acid to tetrahydrofuran-2-carboxylic acid has been achieved using a Pd/Al2O3 catalyst at 30 bar H2 pressure and room temperature. researchgate.net Electrochemical methods using Pd- and Pt-containing electrocatalysts have also been explored for the ring hydrogenation of furanic compounds. rsc.org

The choice of catalyst and reaction conditions is crucial for selectivity. For instance, some catalytic systems might preferentially reduce the aldehyde group to an alcohol before hydrogenating the ring. mdpi.com In other cases, conditions can be tailored to favor ring saturation while leaving the other functional groups intact.

Potential Hydrogenation Product:

Butyl 4-(5-formyltetrahydrofuran-2-yl)benzoate

| Catalyst | Substrate Example | Product | Reference |

| Pd/Al2O3 | 2-Furancarboxylic acid | Tetrahydrofuran-2-carboxylic acid | researchgate.net |

| Ru/C | 2-Furancarboxylic acid | Tetrahydrofuran-2-carboxylic acid | researchgate.net |

| Pd- and Pt-based | Furfural, Furfuryl alcohol | Tetrahydrofuran derivatives | rsc.org |

Derivatization for Complex Molecular Architectures

The multiple reactive sites on this compound make it a valuable precursor for the synthesis of more complex molecules, including liquid crystals, bioactive compounds, and polymers.

Use as a Building Block in Multi-Step Syntheses

The aldehyde group is a particularly useful handle for derivatization. It can readily participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. For example, 5-aryl-2-furaldehydes are known to react with compounds like ethyl acetoacetate (B1235776) and urea (B33335) in Biginelli-type reactions to form complex heterocyclic structures such as tetrahydropyrimidinones. osi.lv They can also be used in the synthesis of pyrazole (B372694) and isoxazole (B147169) derivatives, which are scaffolds found in many biologically active molecules. nih.gov

The general approach involves using the aldehyde for condensation reactions (e.g., to form imines or Schiff bases) or as a precursor for other functional groups, thereby extending the molecular architecture. frontiersin.orgpensoft.netresearchgate.net

Potential Academic Applications Non Clinical and Non Safety Focused

Role as a Key Intermediate in Fine Chemical Synthesis

The chemical architecture of Butyl 4-(5-formylfuran-2-yl)benzoate, featuring a reactive aldehyde and an ester functional group, makes it a highly versatile intermediate in organic synthesis. These functional groups provide two distinct points for chemical modification, allowing for the construction of a wide array of derivative compounds.

This compound is a strategic precursor for synthesizing a variety of advanced furan-containing molecules. The aldehyde group is particularly amenable to a range of chemical transformations. For instance, it can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or engaged in condensation reactions with amines to form imines (Schiff bases). These transformations open pathways to numerous classes of compounds. Furan (B31954) derivatives, in general, are significant as they form the core structure of many biologically active materials and are key intermediates for specialty chemicals, dyes, and pigments. The synthesis of new furan derivatives condensed with other molecules, such as carbohydrates, highlights the modularity of this chemical class.

The table below summarizes potential transformations of the aldehyde functional group in this compound and the resulting compound classes.

| Reaction Type | Reagent(s) | Resulting Functional Group | Potential Compound Class |

| Oxidation | KMnO₄, Ag₂O, etc. | Carboxylic Acid (-COOH) | Furan-dicarboxylic acid derivatives |

| Reduction | NaBH₄, H₂/Catalyst | Hydroxymethyl (-CH₂OH) | Furan-containing diols |

| Reductive Amination | Amine (R-NH₂), H₂/Catalyst | Amine (-CH₂NHR) | Substituted furfurylamines |

| Wittig Reaction | Phosphonium (B103445) ylide | Alkene (-CH=CHR) | Stilbene analogues, vinyl-furans |

| Knoevenagel Condensation | Active methylene (B1212753) compound | Substituted Alkene | Functionalized furan-acrylates |

The rigid structure and reactive sites of this compound make it an ideal scaffold for the combinatorial synthesis of heterocyclic libraries. The aldehyde group can react with various binucleophilic reagents to construct new heterocyclic rings fused to or substituted on the furan-benzoate backbone. For example, reaction with hydrazines can yield pyridazines, while reaction with β-ketoesters in the presence of ammonia can lead to pyridines. This approach is valuable in medicinal chemistry and drug discovery for generating large numbers of diverse compounds for biological screening. Studies have demonstrated that 5-arylfuran-2-carboxylic acids are convenient starting materials for designing complex heterocyclic systems such as 1,2,4-thiadiazoles, 1,3,4-oxadiazoles, and triazolothiadiazoles. The aldehyde functionality provides an alternative and powerful handle for similar cyclization and condensation strategies.

Application in Materials Science Research

Furan-based compounds, often derived from renewable biomass sources like furfural (B47365), are increasingly investigated as sustainable building blocks for advanced materials. The incorporation of the furan moiety can impart desirable properties such as thermal stability and rigidity to polymers.

This compound is a promising candidate as a monomer or a precursor to a monomer for polymer synthesis. After modification of its functional groups, it can be used in various polymerization reactions. For example, reduction of the aldehyde to an alcohol and hydrolysis of the ester to a carboxylic acid would yield a hydroxy-acid monomer suitable for the synthesis of biodegradable polyesters. Alternatively, conversion of the aldehyde to an amine and hydrolysis of the ester would create an amino-acid monomer for polyamide synthesis. Furan-based polymers are seen as attractive, sustainable alternatives to their petroleum-based counterparts. Research has shown the versatility of furan-based monomers in creating a range of polymers, including polyesters, polyamides, and polyurethanes.

The table below outlines potential polymer types that could be synthesized from chemically modified this compound.

| Monomer Type (Post-Modification) | Co-Monomer (if needed) | Polymerization Type | Resulting Polymer Class |

| Furan-containing diol + diacid | Diacid (e.g., Adipic acid) | Condensation | Polyester |

| Furan-containing diamine + diacid | Diacid (e.g., Adipic acid) | Condensation | Polyamide |

| Furan-containing diisocyanate | Diol | Addition | Polyurethane |

| Furan-containing diene | - | ADMET Polymerization | Unsaturated Polyester/Polyether |

The unique combination of a furan ring and a benzene (B151609) ring in the structure of this compound can be exploited to develop functional materials with specific, tunable properties. The rigid, planar nature of the aromatic and heteroaromatic rings can lead to polymers with high thermal stability and mechanical strength. Furthermore, the conjugated system can be extended through polymerization to create organic semiconducting materials with applications in electronics. The properties of these materials, such as bandgap and solubility, can be tuned by adjusting the length and composition of the polymer building blocks. The presence of heteroatoms and functional groups also offers sites for post-polymerization modification, allowing for the fine-tuning of material properties for specific applications, such as sensors or specialty coatings.

Exploratory Research in Supramolecular Chemistry and Self-Assembly

The functional groups inherent in this compound suggest its potential use in supramolecular chemistry. Supramolecular assembly relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to create ordered, higher-level structures. The aromatic furan and benzene rings can participate in π-π stacking interactions, while the oxygen atoms of the aldehyde, furan ring, and ester group can act as hydrogen bond acceptors. These interactions can direct the molecules to self-assemble into well-defined architectures like liquid crystals, gels, or molecular networks. Studies on similar furan and thiophene-containing carboxamides have shown that hydrogen bonding and π-based interactions play a crucial role in the stabilization of their supramolecular structures.

The table below lists the potential non-covalent interactions involving this compound that could drive self-assembly.

| Interacting Moiety | Type of Interaction | Potential Partner Moiety |

| Benzene Ring, Furan Ring | π-π Stacking | Another aromatic/furan ring |

| Aldehyde Oxygen | Hydrogen Bond Acceptor | Hydrogen bond donor (e.g., water, alcohol) |

| Ester Carbonyl Oxygen | Hydrogen Bond Acceptor | Hydrogen bond donor |

| Furan Oxygen | Hydrogen Bond Acceptor | Hydrogen bond donor |

| Aromatic C-H | C-H···π Interaction | Aromatic/furan ring |

Catalysis Research

While dedicated research on the direct catalytic activity of this compound is not extensively documented in publicly available literature, its structural motifs—a substituted furan ring and a benzoate (B1203000) group—are present in various molecules that have been investigated for their roles in catalysis. The furan moiety, in particular, is a key platform chemical derived from biomass, and its derivatives are central to the development of sustainable catalytic pathways.

Derivatives of furan, such as 5-formylfuran-2-carboxylic acid (FFCA), which shares the formyl-substituted furan core with the subject compound, have been studied in the context of oxidation catalysis. For instance, research has demonstrated the catalytic oxidation of FFCA to furan-2,5-dicarboxylic acid (FDCA), a valuable monomer for the production of bio-based polymers. researchgate.net These transformations often employ catalysts based on non-noble metals, highlighting a move towards more sustainable and cost-effective chemical processes. frontiersin.org

Furthermore, the broader family of furan derivatives is instrumental in the synthesis of fine chemicals and pharmaceuticals. Catalytic strategies are often employed to transform biomass-derived furans into more complex molecules. researchgate.net The aldehyde group in compounds like this compound offers a reactive site for various catalytic transformations, including hydrogenation, oxidation, and carbon-carbon bond-forming reactions. For example, the hydrogenation of furfural, a related compound, to furfuryl alcohol is a well-established catalytic process. frontiersin.org

The synthesis of related furan-containing benzoates, such as Methyl 4-(5-formylfuran-2-yl)benzoate and Ethyl 4-(5-formylfuran-2-yl)benzoate, is documented, suggesting that this compound could be synthesized through similar catalytic cross-coupling reactions. epa.govsigmaaldrich.comalchempharmtech.com These synthetic routes often rely on palladium-catalyzed reactions, a cornerstone of modern organic synthesis.

While direct evidence of this compound as a catalyst is wanting, its structural components suggest its potential as a ligand for metal catalysts or as a substrate in catalytic reactions aimed at producing valuable chemical intermediates from renewable resources. Further research would be necessary to fully elucidate its catalytic potential.

Q & A

Basic: How can researchers optimize the synthesis of Butyl 4-(5-formylfuran-2-yl)benzoate to improve yield and purity?

Methodological Answer:

Synthesis optimization typically involves adjusting reaction conditions such as solvent choice, catalyst loading, and temperature. For example, in analogous benzoate ester syntheses, Na₂S₂O₅ in dimethylformamide (DMF) has been used to facilitate condensation reactions between aldehydes and amines under reflux conditions . Researchers should:

- Conduct kinetic studies to determine ideal reaction times.

- Test alternative catalysts (e.g., Lewis acids) or solvents (e.g., acetonitrile) for improved selectivity.

- Purify via column chromatography or recrystallization, monitoring purity with HPLC or NMR .

Basic: What safety protocols should be followed when handling this compound, given conflicting hazard classifications in safety data sheets (SDS)?

Methodological Answer:

Discrepancies in SDS classifications (e.g., "dangerous" vs. "not dangerous" for butyl benzoate derivatives) require researchers to:

- Cross-reference multiple SDS sources and regulatory databases (e.g., ECHA, CLP Regulation) .

- Conduct in-house hazard assessments, including skin/eye irritation tests (OECD TG 439/492).

- Implement standard precautions: use fume hoods, wear nitrile gloves, and maintain emergency eyewash stations .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy (¹H/¹³C) to confirm ester and furan substituent positions.

- FT-IR to identify carbonyl (C=O) and formyl (CHO) functional groups.

- HPLC-MS for purity assessment and quantification of byproducts (e.g., unreacted starting materials).

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .

Advanced: How can molecular docking studies elucidate the cholinesterase inhibitory activity of this compound derivatives?

Methodological Answer:

For cholinesterase inhibition studies:

- Perform in vitro enzyme assays (Ellman’s method) to measure IC₅₀ values for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

- Use molecular docking software (e.g., AutoDock Vina) to model interactions between the compound’s formylfuran group and catalytic residues (e.g., hydrogen bonding with Ser203 in AChE) .

- Compare docking scores with experimental IC₅₀ to validate computational models .

Advanced: What are the photodegradation pathways of this compound under UV light, and how can byproducts be analyzed?

Methodological Answer:

Photolysis studies require:

- UV/TiO₂ or UV/Bi₂WO₆ systems to simulate degradation under controlled light and catalyst conditions.

- LC-MS/MS to identify intermediates (e.g., butyl-o-hydroxybenzoate, benzoic acid) formed via hydroxyl radical attack or decarboxylation .

- Kinetic modeling to quantify degradation rates and assess environmental persistence .

Advanced: How can researchers resolve contradictions in biological activity data between structurally similar benzoate derivatives?

Methodological Answer:

To address discrepancies:

- Systematic SAR (Structure-Activity Relationship) studies : Compare substituent effects (e.g., nitro vs. methoxy groups on cholinesterase inhibition) .

- Meta-analysis of published data : Identify trends in logP, steric effects, or electronic properties influencing activity.

- Dose-response profiling : Ensure consistent assay conditions (e.g., enzyme concentration, pH) to minimize variability .

Advanced: What experimental strategies mitigate challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

For scale-up:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.